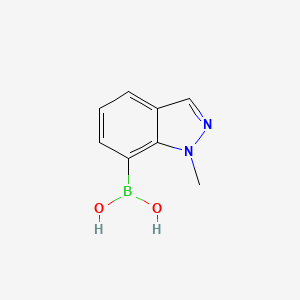

(1-Methyl-1H-indazol-7-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylindazol-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-8-6(5-10-11)3-2-4-7(8)9(12)13/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHUPAUNRIZSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=NN2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656770 | |

| Record name | (1-Methyl-1H-indazol-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-59-0 | |

| Record name | B-(1-Methyl-1H-indazol-7-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indazol-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of (1-Methyl-1H-indazol-7-yl)boronic acid

An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-indazol-7-yl)boronic acid

In the landscape of modern drug discovery and development, the strategic assembly of complex molecular architectures is paramount. Heterocyclic building blocks, particularly those functionalized for cross-coupling reactions, serve as indispensable tools for medicinal chemists. This compound (CAS No. 1001907-59-0) has emerged as a key structural motif and a versatile reagent.[1][2][3][4] Its indazole core is a privileged scaffold found in numerous biologically active compounds, while the C7-boronic acid functionality makes it an ideal partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.

This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into the challenges and solutions associated with its synthesis and purification.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of this compound hinges on the formation of the carbon-boron bond at the C7 position of the 1-methyl-1H-indazole core. Three principal strategies dominate the literature and practice, each with distinct advantages and mechanistic underpinnings.

-

Halogen-Metal Exchange & Borylation : This classic and robust method begins with a pre-functionalized 7-halo-1-methyl-1H-indazole. A lithium-halogen exchange generates a potent nucleophilic organolithium species, which is then trapped with a boron electrophile.

-

Directed Ortho-Metalation (DoM) : A powerful strategy that leverages the inherent directing ability of the indazole's nitrogen atoms. Starting from 1-methyl-1H-indazole, a strong base is used to selectively deprotonate the C7 position, followed by borylation.[7][8]

-

Transition Metal-Catalyzed C-H Borylation : A modern, atom-economical approach that forges the C-B bond directly from a C-H bond using an iridium catalyst, avoiding the need for pre-functionalization or harsh organolithium bases.[9][10]

The logical flow of these synthetic approaches is visualized below.

Caption: Core synthetic strategies for the target molecule.

Route 1: Synthesis via Halogen-Metal Exchange

This pathway is arguably the most established and reliable, proceeding through a well-defined 7-bromo-1-methyl-1H-indazole intermediate. The reliability stems from the high efficiency of the lithium-halogen exchange step.

Workflow for Route 1

Caption: Workflow for the Halogen-Metal Exchange route.

Step 1: Synthesis of 7-Bromo-1-methyl-1H-indazole

The precursor, 7-bromo-1-methyl-1H-indazole, can be synthesized by the N-methylation of commercially available 7-bromo-1H-indazole.[11]

Experimental Protocol:

-

To a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (MeI, 1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 3-5 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-bromo-1-methyl-1H-indazole.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. K₂CO₃ is a sufficiently strong base to deprotonate the indazole N-H, generating the nucleophilic indazolide anion, which then attacks the methyl iodide.

Step 2: Borylation via Lithium-Halogen Exchange and Hydrolysis

This crucial step transforms the aryl bromide into the target boronic acid.

Experimental Protocol:

-

Dissolve 7-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the 7-lithio-1-methyl-1H-indazole intermediate occurs during this time.

-

In the same pot, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise, again keeping the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 2M aqueous hydrochloric acid (HCl), adjusting the pH to ~1-2.

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extract the mixture with ethyl acetate. The product may partition between layers or precipitate. If a precipitate forms, it can be isolated by filtration.

-

The organic extracts can be concentrated, and the resulting crude solid purified as described in the Purification section.

Causality: The lithium-halogen exchange is extremely fast at low temperatures. Anhydrous conditions and an inert atmosphere are critical, as organolithium reagents react rapidly with water and oxygen. Triisopropyl borate is used as the boron electrophile; the bulky isopropoxy groups prevent the formation of over-addition products. The final acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.[12]

Route 2: Synthesis via Directed Ortho-Metalation (DoM)

This elegant strategy capitalizes on the Lewis basic nitrogen at the N2 position of the indazole ring to direct lithiation specifically to the adjacent C7 position. This avoids the need to synthesize a halogenated precursor.

Mechanism of Directed Ortho-Metalation

Caption: Mechanistic flow of the DoM strategy.

Experimental Protocol:

-

Dissolve 1-methyl-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add N,N,N′,N′-tetramethylethylenediamine (TMEDA, 1.2 eq) if desired, which can accelerate the lithiation.

-

Cool the solution to -78 °C.

-

Slowly add sec-butyllithium (s-BuLi, 1.2 eq, solution in cyclohexane) dropwise. Note: s-BuLi is often more effective than n-BuLi for this transformation.

-

Stir the mixture at -78 °C for 2-3 hours to ensure complete formation of the lithiated species.

-

Proceed with the borylation and hydrolysis steps exactly as described in Route 1, Step 2 , from point 5 onwards.

Causality: The N2 nitrogen acts as a Directed Metalation Group (DMG).[7] It coordinates to the lithium ion of the alkyllithium base, positioning the base in close proximity to the C7 proton and dramatically increasing its kinetic acidity.[8][13] This complex-induced proximity effect ensures high regioselectivity for deprotonation at C7 over other positions.[14] TMEDA acts as a chelating agent for lithium, breaking up alkyllithium aggregates and increasing the basicity and reactivity of the reagent.[15]

Route 3: Iridium-Catalyzed C-H Borylation

This state-of-the-art method offers a more "green" and operationally simple alternative, forming the C-B bond directly from a C-H bond without strong bases or cryogenic temperatures. The product is typically the pinacol ester, which is often more stable and easier to handle than the free boronic acid.

Experimental Protocol:

-

In a reaction vessel, combine 1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), [Ir(cod)OMe]₂ (iridium catalyst, 1-3 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, ligand, 2-6 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add an anhydrous, non-polar solvent such as cyclohexane or heptane.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove the catalyst, and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product is this compound pinacol ester.

-

This pinacol ester can be purified by chromatography or used directly in subsequent reactions.[16] If the free boronic acid is required, the ester can be hydrolyzed.

Causality: The iridium(I) complex is the active catalyst that selectively activates the sterically accessible C7-H bond of the indazole.[9][10] The reaction proceeds via a catalytic cycle involving oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the catalyst. Steric hindrance at other positions favors borylation at C7.[10]

| Parameter | Route 1: Halogen-Metal Exchange | Route 2: Directed Ortho-Metalation (DoM) | Route 3: C-H Borylation |

| Starting Material | 7-Bromo-1-methyl-1H-indazole | 1-Methyl-1H-indazole | 1-Methyl-1H-indazole |

| Key Reagents | n-BuLi, B(O-iPr)₃ | s-BuLi/TMEDA, B(O-iPr)₃ | [Ir(cod)OMe]₂, B₂pin₂ |

| Temperature | -78 °C (Cryogenic) | -78 °C (Cryogenic) | 80-100 °C (Heated) |

| Pros | High yielding, reliable, well-established. | Avoids synthesis of halogenated starting material. | Atom-economical, functional group tolerant, avoids strong bases and cryogenics. |

| Cons | Requires multi-step precursor synthesis, strict anhydrous conditions. | Sensitive to steric hindrance, strict anhydrous conditions, potential for competing lithiation. | Expensive catalyst, product is a pinacol ester which may require an extra hydrolysis step. |

Purification of this compound

The purification of arylboronic acids is notoriously challenging. They are prone to dehydration to form cyclic boroxine anhydrides, and their polarity makes them difficult to purify via standard silica gel chromatography, where they often streak or decompose.[16][17]

Recommended Purification Workflow

Caption: General purification strategies for arylboronic acids.

Protocol 1: Purification via Acid/Base Extraction [18][19]

-

Suspend the crude boronic acid in water.

-

Add a 2M solution of sodium hydroxide (NaOH) until the solid dissolves and the solution is basic (pH > 12).

-

Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove non-acidic impurities.

-

Separate the aqueous layer and cool it in an ice bath.

-

Slowly re-acidify the aqueous layer with 2M HCl with stirring. The pure boronic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization [17][19]

-

Arylboronic acids can often be purified by recrystallization. Finding a suitable solvent system is key.

-

Commonly used solvents include hot water, ethanol, or mixtures like ethyl acetate/hexanes.

-

The crude material is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to induce crystallization.

For the pinacol ester produced in Route 3 , purification is more straightforward. It can typically be purified using column chromatography on silica gel (sometimes pre-treated with boric acid) or neutral alumina, eluting with a hexane/ethyl acetate gradient.[16][20]

References

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions . American Chemical Society. (2022-05-02). [Link]

-

Purification of boronic acids? . Reddit r/chemistry. (2017-12-19). [Link]

- Process for purification of boronic acid and its derivatives.

-

Synthesis of indazoles from 2-formylphenylboronic acids . RSC Publishing. (2021-06-28). [Link]

-

Synthesis of indazole using of hydrazine dicarboxylate 7a . ResearchGate. [Link]

-

Directed (ortho) Metallation . University of Missouri. [Link]

-

Directed Metalation: A Survival Guide . Baran Lab, Scripps Research. [Link]

-

Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling . RSC Publishing. [Link]

-

How to purify boronic acids/boronate esters? . ResearchGate. (2016-07-18). [Link]

-

Synthesis of indazoles from 2-formylphenylboronic acids . RSC Publishing. (2021-06-28). [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters . ResearchGate. (2025-08-09). [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PubMed Central, NIH. [Link]

-

Directed ortho metalation . Wikipedia. [Link]

-

Iridium-catalyzed borylation of methyl 1-H pyrrole 2-carboxylate . ResearchGate. [Link]

-

Miyaura borylation . Wikipedia. [Link]

-

Mastering Organic Synthesis with 7-Methyl-1H-indazol-5-ylboronic Acid . NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-13). [Link]

-

Directed Ortho Metalation (DOM) . Organic Chemistry Portal. [Link]

-

Miyaura Borylation Reaction . Organic Chemistry Portal. [Link]

-

LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY . Advanced Engineering Science. [Link]

-

Miyaura borylation . ResearchGate. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives . Semantic Scholar. [Link]

-

Miyaura borylation . ResearchGate. [Link]

-

MIYAURA BORYLATION . Scientific Update. (2016-07-20). [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update . PubMed Central, NIH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]

-

Indazole synthesis . Organic Chemistry Portal. [Link]

-

Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study . PubMed, NIH. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance . NIH. [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal . Indian Academy of Sciences. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . RSC Publishing. (2021-04-27). [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . Thieme. [Link]

-

Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation . The Royal Society of Chemistry. [Link]

-

Iridium-catalyzed meta-selective C–H borylation of phenol derivatives . RSC Publishing. [Link]

Sources

- 1. 1001907-59-0|this compound|BLD Pharm [bldpharm.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 1-Methyl-1H-indazole-7-boronic acid | 1001907-59-0 [sigmaaldrich.com]

- 5. Buy (1-Methylindolin-7-yl)boronic acid [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. Directed Ortho Metalation [organic-chemistry.org]

- 9. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis [sigmaaldrich.com]

- 11. 7-BROMO-1-METHYL-1H-INDAZOLE CAS#: 1000576-59-9 [amp.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. baranlab.org [baranlab.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. reddit.com [reddit.com]

- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-indazol-7-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-indazol-7-yl)boronic acid is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. As a derivative of indazole, a bicyclic aromatic system, it serves as a versatile building block in the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators. The presence of the boronic acid moiety at the 7-position of the 1-methyl-1H-indazole core makes it a key participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Accurate and comprehensive characterization of this molecule is paramount to ensure its purity, stability, and suitability for downstream applications. This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure and properties of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While publicly available experimental spectra for this specific isomer are limited, this guide will leverage data from related structures and foundational spectroscopic principles to provide a robust predictive framework and detailed analytical protocols.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name (1-methylindazol-7-yl)boronic acid, is characterized by a 1-methyl-1H-indazole core with a boronic acid group (-B(OH)₂) at the C7 position. The molecular formula is C₈H₉BN₂O₂ and it has a molecular weight of approximately 175.98 g/mol .[1][2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the molecule.

¹H NMR Spectroscopy

Theoretical Framework: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region will be particularly informative for confirming the 7-substitution pattern. The protons on the indazole ring (H-3, H-4, H-5, and H-6) will appear as distinct signals, and their coupling patterns will be key to their assignment. The methyl group protons will appear as a singlet, typically in the upfield region. The hydroxyl protons of the boronic acid group are often broad and may exchange with residual water in the solvent, making them less reliable for structural assignment.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 | s | - |

| H-4 | ~7.0-7.2 | d | ~7-8 |

| H-5 | ~7.2-7.4 | t | ~7-8 |

| H-6 | ~7.6-7.8 | d | ~7-8 |

| N-CH₃ | ~4.0 | s | - |

| B(OH)₂ | ~5.0-8.0 | br s | - |

Disclaimer: These are predicted values based on known data for 1-methyl-1H-indazole and general substituent effects. Actual experimental values may vary.

Experimental Protocol:

Caption: Workflow for acquiring a ¹H NMR spectrum.

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the -OH signals compared to other solvents like CDCl₃.

-

Field Strength: A higher field spectrometer (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

-

Relaxation Delay: A sufficient relaxation delay ensures accurate integration of the signals.

¹³C NMR Spectroscopy

Theoretical Framework: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons. The carbon attached to the boron atom (C-7) will have a characteristic chemical shift. The other aromatic carbons and the methyl carbon will also have predictable shifts based on data from related indazole derivatives.[3][4][5]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~125 |

| C-4 | ~110 |

| C-5 | ~128 |

| C-6 | ~120 |

| C-7 | ~130 (broad due to quadrupolar relaxation of Boron) |

| C-7a | ~140 |

| N-CH₃ | ~35 |

Disclaimer: These are predicted values based on known data for substituted indazoles.[6][7] Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Challenges in Boronic Acid Analysis: The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to undergo dehydration to form cyclic boroxines (trimers).[8] This can complicate spectral interpretation. Therefore, the choice of ionization technique is critical.

Ionization Techniques:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for LC-MS, which often yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[9]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that is highly sensitive and can produce singly charged molecular ions, often as adducts with the matrix.[10]

Predicted Mass Spectrum (ESI+):

| m/z | Ion |

| 177.08 | [M+H]⁺ |

| 199.06 | [M+Na]⁺ |

| 159.07 | [M+H - H₂O]⁺ |

Experimental Protocol (LC-ESI-MS):

Caption: Workflow for acquiring an LC-ESI-MS spectrum.

Causality Behind Experimental Choices:

-

LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from impurities before it enters the mass spectrometer, leading to cleaner spectra.

-

Formic Acid: The addition of a small amount of formic acid to the mobile phase promotes the formation of protonated molecules [M+H]⁺ in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Framework: The IR spectrum of this compound will show characteristic absorption bands for the O-H and B-O bonds of the boronic acid group, as well as C-H and C=C bonds of the aromatic system and the methyl group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3200-3600 | O-H stretch (boronic acid) | Broad, Strong |

| 2850-3000 | C-H stretch (aromatic and methyl) | Medium |

| 1600-1650 | C=C stretch (aromatic) | Medium |

| 1300-1400 | B-O stretch | Strong |

Disclaimer: These are predicted values based on typical IR frequencies for these functional groups.[11][12] Actual experimental values may vary.

Conclusion

References

- BenchChem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide.

- BLDpharm. (n.d.). 1001907-59-0|this compound.

- ChemicalBook. (n.d.). 1h-indazol-7-yl boronic acid(915411-01-7) 1 h nmr.

- Chen, H., & Zenobi, R. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594.

- CyclicPharma. (n.d.). This compound | CAS No. 1001907-59-0.

- PubChem. (n.d.). 1-Methyl-1H-indazole.

- ResearchGate. (n.d.). FTIR spectrum of boric acid.

- Su, C., & Suarez, D. L. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 67(7), 1211–1222.

- Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-7-boronic acid.

- Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006).

- Claramunt, R. M., et al. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 9(9), 792-811.

- Elguero, J., et al. (1993). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 729-734.

- Fruchier, A., & Elguero, J. (1976). 13 C NMR of indazoles. Organic Magnetic Resonance, 8(3), 18-21.

- Giraud, J., & Giraud, M. (2019). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent advances in the synthesis of heterocycles. IntechOpen.

- Vedejs, E., & Chapman, R. W. (1994). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Chemical Society, 116(16), 7073–7080.

Sources

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository.geologyscience.ru [repository.geologyscience.ru]

An In-Depth Technical Guide to the ¹H NMR Characterization of (1-Methyl-1H-indazol-7-yl)boronic acid

This guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of (1-Methyl-1H-indazol-7-yl)boronic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific reasoning behind the analysis, ensuring that researchers, scientists, and drug development professionals can confidently interpret their own results. The narrative balances theoretical principles with practical, field-proven protocols, establishing a self-validating system for structural elucidation.

Part 1: Foundational Principles of the Analyte and Method

Before delving into the spectrum, it is crucial to understand the molecular architecture of this compound and the NMR principles that govern its characterization. The molecule consists of a 1-methyl-indazole core, which is an aromatic bicyclic system, substituted at the 7-position with a boronic acid [-B(OH)₂] group. Each proton environment is unique and will give rise to a distinct signal in the ¹H NMR spectrum, influenced by neighboring atoms and the overall electronic structure.

Molecular Structure and Proton Environments

The key to accurate spectral interpretation lies in identifying and numbering the unique proton environments within the molecule.

Caption: Structure of this compound with key protons numbered.

The primary spectroscopic features to anticipate are:

-

Aromatic Protons (H-4, H-5, H-6): These protons reside on the benzene portion of the indazole ring. Their chemical shifts will be in the aromatic region (typically 7.0-8.5 ppm) and they will exhibit spin-spin coupling, leading to characteristic splitting patterns (multiplets).

-

Indazole C3-Proton (H-3): This is the sole proton on the pyrazole part of the ring system. It is not adjacent to other protons, so it is expected to appear as a singlet.

-

N-Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically in the range of 3.5-4.5 ppm.

-

Boronic Acid Protons (-B(OH)₂): These two protons are acidic and capable of chemical exchange. Their signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

Part 2: A Self-Validating Experimental Protocol

Trustworthy data originates from a robust and well-reasoned experimental design. The following protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum.

Experimental Workflow Diagram

Caption: A standard workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve polar, hydrogen-bond-donating compounds like boronic acids.[1] Crucially, as an aprotic solvent, it slows the exchange rate of the acidic B(OH)₂ protons, often allowing them to be observed as a broad signal. In contrast, protic solvents like D₂O or CD₃OD would cause rapid exchange, leading to the signal's disappearance.

-

-

Instrument Configuration:

-

Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the complex aromatic region.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Set standard acquisition parameters for a ¹H spectrum (e.g., 90° pulse, 1-2 second relaxation delay, spectral width of ~16 ppm).

-

-

Data Acquisition and Processing:

-

Acquire the spectrum, co-adding 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) by applying a Fourier transform.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction.

-

Reference the spectrum by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.

-

-

Protocol Validation: D₂O Exchange:

-

After acquiring the initial spectrum, add one to two drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

-

Trustworthiness: This is a critical self-validating step. The deuterium will exchange with labile protons (in this case, the two protons of the B(OH)₂ group). The disappearance of the corresponding signal after the D₂O shakeout provides definitive proof of its assignment.

-

Part 3: Spectral Analysis and Data Interpretation

Based on the structure and established principles of NMR spectroscopy, a predicted ¹H NMR spectrum for this compound in DMSO-d₆ is summarized below.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| B(OH)₂ | 8.0 - 9.0 (variable) | Broad Singlet (br s) | - | 2H |

| H-4 | ~7.8 - 8.0 | Doublet (d) | J4,5 ≈ 7.0 - 8.0 Hz | 1H |

| H-6 | ~7.5 - 7.7 | Doublet (d) | J5,6 ≈ 7.0 - 8.0 Hz | 1H |

| H-5 | ~7.1 - 7.3 | Triplet (t) | J5,4 ≈ J5,6 ≈ 7.0 - 8.0 Hz | 1H |

| H-3 | ~8.1 - 8.3 | Singlet (s) | - | 1H |

| N-CH₃ | ~4.1 - 4.3 | Singlet (s) | - | 3H |

Detailed Signal Interpretation

-

B(OH)₂ (δ ~8.0-9.0, br s, 2H): This signal is expected to be a low-intensity, broad singlet due to rapid chemical exchange and quadrupolar relaxation from the adjacent boron-11 nucleus.[2] Its disappearance upon D₂O exchange is the gold standard for its confirmation.

-

Aromatic Region (H-4, H-5, H-6): These three protons form a coupled spin system.

-

H-5 is coupled to both H-4 and H-6. Assuming the coupling constants are similar (Jortho), it will appear as a triplet.[3][4]

-

H-4 and H-6 are each coupled only to H-5 and will therefore appear as doublets. The relative positions of H-4 and H-6 are influenced by the electronic effects of the fused pyrazole ring and the boronic acid group. The proton ortho to the boronic acid (H-6) may experience different shielding compared to H-4.

-

-

H-3 (δ ~8.1-8.3, s, 1H): As this proton has no adjacent proton neighbors, it will present as a clean singlet, often downfield due to the electronic environment of the pyrazole ring.[5]

-

N-CH₃ (δ ~4.1-4.3, s, 3H): The methyl group attached to the nitrogen is electronically deshielded and will appear as a sharp singlet with an integration value corresponding to three protons.[6]

Part 4: Advanced Considerations and Complementary Analysis

For a truly comprehensive characterization, it is beneficial to consider complementary techniques and potential chemical equilibria.

¹¹B NMR Spectroscopy

While ¹H NMR is excellent for the proton framework, ¹¹B NMR provides direct information about the boron center.

-

Expected Signal: For a tricoordinate arylboronic acid, a single, often broad signal is expected in the ¹¹B NMR spectrum between δ +28 and +33 ppm (relative to BF₃·Et₂O).[7][8][9][10]

-

Significance: Observing a signal in this region confirms the presence and electronic state of the boronic acid moiety, distinguishing it from potential tetracoordinate boronate esters or other boron species.[2][9]

Potential for Boroxine Formation

Boronic acids can undergo dehydration, especially upon standing or heating, to form a cyclic anhydride known as a boroxine.

-

Impact on ¹H NMR: If present, the boroxine will exhibit a separate set of signals for the indazole protons, potentially complicating the spectrum.

-

Impact on ¹¹B NMR: The ¹¹B chemical shift for a boroxine is typically very similar to that of the parent boronic acid, though the signal for the boroxine may be broader.[8] Careful sample handling (e.g., using fresh samples and avoiding excessive heating) minimizes this possibility.

Conclusion

The ¹H NMR characterization of this compound is a systematic process grounded in the fundamental principles of chemical structure and magnetic resonance. By following a robust experimental protocol, including solvent selection and D₂O exchange for validation, one can confidently assign every proton signal. The predicted spectrum, characterized by distinct singlets for the H-3 and N-methyl protons and a coupled multiplet system for the aromatic protons, provides a clear spectroscopic signature for this molecule. When combined with complementary ¹¹B NMR data, this guide equips the research scientist with a powerful and reliable methodology for the definitive structural elucidation of this important chemical entity.

References

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). MDPI.

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15036–15044. [Link]

-

Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Abad-Roldán, F., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5690-5703. [Link]

- Cole, T. (n.d.). 11B NMR Chemical Shifts.

-

1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. (n.d.). ResearchGate. [Link]

-

Schäfer, A., et al. (2020). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

- Supporting Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- Supporting Information for a public

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15036–15044. [Link]

-

A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. (2022). ResearchGate. [Link]

-

LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. [Link]

-

1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of (1-Methyl-1H-indazol-7-yl)boronic acid

An In-Depth Technical Guide to (1-Methyl-1H-indazol-7-yl)boronic acid

Introduction

This compound is a heterocyclic organoboron compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique structural architecture, featuring a methylated indazole core coupled with a reactive boronic acid moiety, makes it a sought-after reagent, particularly in the field of medicinal chemistry and materials science. Boronic acids are widely recognized for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1][2][3]

The indazole scaffold itself is a key pharmacophore found in numerous biologically active molecules, including anticancer agents.[4] The ability to functionalize the C7 position of the indazole ring via this boronic acid opens up avenues for creating novel derivatives with tailored pharmacological or electronic properties.[5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and application, and essential safety information for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The foundational step in understanding any chemical reagent is to clarify its structure and key identifiers. The molecular architecture of this compound is depicted below, followed by a summary of its essential identifiers.

Caption: Molecular structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 1001907-59-0 | [6][7] |

| Molecular Formula | C₈H₉BN₂O₂ | [7][8] |

| Molecular Weight | 175.98 g/mol | [7][8][9] |

| IUPAC Name | This compound | [6] |

| InChI | 1S/C8H9BN2O2/c1-11-8-6(5-10-11)3-2-4-7(8)9(12)13/h2-5,12-13H,1H3 | [6] |

| InChIKey | TWHUPAUNRIZSBL-UHFFFAOYSA-N | [6] |

| SMILES | CN1N=CC2=C1C=CC=C2B(O)O | [9] |

Physical and Chemical Properties

A thorough understanding of a compound's physical state, stability, and reactivity is paramount for its effective use in a laboratory setting.

Physical Properties

The macroscopic properties of this compound are summarized below. This information is critical for proper handling, storage, and weighing of the material.

Table 2: Physical Characteristics

| Property | Description | Reference(s) |

| Appearance | White to off-white solid or crystalline powder. | [6][9] |

| Purity | Commercially available with purities typically ≥95%. | [6][7][8] |

| Storage Temperature | Recommended storage at 2-8°C (Refrigerator). | [6][8] |

| Solubility | Soluble in organic solvents such as methanol, DMF, and dioxane; limited solubility in water. | General knowledge |

Chemical Properties and Reactivity

The utility of this compound is defined by its chemical behavior.

-

Lewis Acidity: The boron atom in the boronic acid group has a vacant p-orbital, rendering it a Lewis acid.[10] This property is fundamental to its mechanism in transmetalation steps of cross-coupling reactions and allows it to form complexes with Lewis bases.

-

Stability and Decomposition: Boronic acids, particularly heterocyclic variants, can be susceptible to decomposition.[11] Two common pathways are:

-

Dehydration: Intermolecular dehydration can lead to the formation of a cyclic trimer anhydride known as a boroxine. This process is often reversible upon addition of water.[12]

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This degradation can be accelerated by heat or the presence of aqueous base, competing with the desired cross-coupling reaction.[11] For unstable boronic acids, conversion to more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates can be an effective strategy for long-term storage and slow release during a reaction.[11]

-

-

Key Reactions:

-

Suzuki-Miyaura Cross-Coupling: This is the most significant application. The compound serves as the organoboron partner, reacting with aryl, heteroaryl, or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new C-C bond.[3][4][13] This reaction is highly valued for its functional group tolerance and mild conditions.[14]

-

Esterification: Boronic acids readily react with diols, such as pinacol or ethylene glycol, to form cyclic boronate esters. This is often used to protect the boronic acid group, enhance its stability, or facilitate purification.

-

Experimental Protocols

The following sections provide standardized, field-proven methodologies for the characterization and application of this compound.

Analytical Characterization

Confirming the identity and purity of the starting material is a prerequisite for any successful synthesis.

Protocol 3.1.1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. Expect to see signals corresponding to the methyl group (singlet, ~4.0 ppm), aromatic protons on the indazole ring (multiplets, ~7.0-8.0 ppm), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum. This will confirm the number of unique carbon environments in the molecule. The carbon atom attached to the boron (ipso-carbon) may show a broad signal or be difficult to detect.[15]

-

¹¹B NMR Analysis: Acquire the boron NMR spectrum. A broad signal in the range of δ 28-32 ppm is characteristic of a trigonal planar arylboronic acid.[15]

Protocol 3.1.2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for verifying molecular weight and assessing purity. The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to form adducts or dehydrate.[12][16]

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a mixture of acetonitrile and water.

-

Chromatography:

-

Column: Use a reverse-phase C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[17]

-

Mobile Phase: Employ a gradient elution using Mobile Phase A (e.g., 0.1% formic acid or ammonium hydroxide in water) and Mobile Phase B (acetonitrile).[17][18]

-

Flow Rate: A typical flow rate is 0.25-0.5 mL/min.[17]

-

-

Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode.

-

Positive Mode: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 177.0. Adducts with sodium [M+Na]⁺ may also be present.

-

Negative Mode: The deprotonated ion [M-H]⁻ at m/z 174.9 can be observed.[18]

-

Analysis: Integrate the peak area from the chromatogram to determine purity (e.g., >95%).

-

Application: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for using this compound in a Suzuki-Miyaura reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.[19]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2.1: Step-by-Step Procedure

-

Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.2 mmol), the aryl/vinyl halide partner (1.0 mmol), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02-0.05 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).[4][19]

-

Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove oxygen.

-

Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Add the solvent to the reaction flask via syringe under the inert atmosphere.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring.[19]

-

Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.[19]

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to isolate the desired product.[19]

-

Characterization: Confirm the structure and purity of the final product using NMR and MS analysis as described in section 3.1.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[20][21][22]

Table 3: GHS Hazard Information

| Category | Information | Reference(s) |

| Pictogram(s) | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6][23] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][21][22][23] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [21] |

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and prevent contact with skin, eyes, and clothing.[22] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[24]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. For long-term stability, storage in a refrigerator at 2-8°C is recommended.[6][8][21]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[21]

References

- Smolecule. (n.d.). Buy (1-Methylindolin-7-yl)boronic acid.

-

PubChem. (n.d.). 1-Methyl-1H-indazole-5-boronic acid. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 10842. Retrieved from [Link]

-

Dominiak, P. M., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124508. Retrieved from [Link]

-

Karanam, S. (2018). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Retrieved from [Link]

-

Kluczyk, A., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 27(19), 6296. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Retrieved from [Link]

-

Supporting Information - Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4892-4895. Retrieved from [Link]

-

El-Marrouni, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(15), 8963-8972. Retrieved from [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

-

Gillis, E. P., et al. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(51), 15734-15735. Retrieved from [Link]

-

ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. Retrieved from [Link]

-

Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]

-

Tsegah, K., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6653. Retrieved from [Link]

-

Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]

-

PubChem. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 1-Methyl-1H-indazole-7-boronic acid | 1001907-59-0 [sigmaaldrich.com]

- 7. cyclicpharma.com [cyclicpharma.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. mdpi.com [mdpi.com]

- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 18. scirp.org [scirp.org]

- 19. benchchem.com [benchchem.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

- 23. 915411-01-7|(1H-Indazol-7-yl)boronic acid|BLD Pharm [bldpharm.com]

- 24. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to (1-Methyl-1H-indazol-7-yl)boronic acid: Synthesis, Supply, and Application in Modern Drug Discovery

This guide provides an in-depth technical overview of (1-Methyl-1H-indazol-7-yl)boronic acid, a key building block for researchers and scientists in the field of drug development. We will explore its chemical properties, commercial availability, and its critical role in the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.

The Ascendancy of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its frequent appearance in molecules exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4][5] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the precise three-dimensional positioning of pharmacophoric features, enabling high-affinity interactions with biological targets. Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[2]

This compound is a particularly valuable derivative for drug discovery programs. The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions. The N-methylation at the 1-position of the indazole ring prevents potential complications from N-H reactivity and can influence the molecule's solubility and metabolic stability. The 7-position of the boronic acid provides a distinct vector for molecular elaboration, allowing chemists to explore specific regions of a target's binding site.

Core Compound Identification and Properties

-

Chemical Name: this compound

-

CAS Number: 1001907-59-0

-

Molecular Formula: C₈H₉BN₂O₂

-

Molecular Weight: 175.98 g/mol

Commercial Supplier Overview

The accessibility of high-quality starting materials is paramount for reproducible and successful research. This compound is commercially available from a number of reputable suppliers. The following table provides a comparative summary to aid in procurement decisions.

| Supplier | CAS Number | Stated Purity | Availability |

| Sigma-Aldrich | 1001907-59-0 | Inquire | Stock |

| BLDpharm | 1001907-59-0 | ≥98% | Stock |

| Synblock | 1001907-59-0 | ≥98% | Stock |

| CoreSyn | 1001907-59-0 | ≥98% | Stock |

| CyclicPharma | 1001907-59-0 | ≥98% | Stock |

| Pharmaffiliates | 1001907-59-0 | Inquire | Stock |

Note: Availability and purity are subject to change. It is recommended to consult the supplier's website for the most current information and to request a certificate of analysis.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

The following section details a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The choice of catalyst, ligand, base, and solvent are critical for a successful reaction, and the rationale behind these choices is discussed.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Objective: To synthesize a 7-aryl-1-methyl-1H-indazole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligand.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The addition of water is often beneficial for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1-methyl-1H-indazole.

Causality Behind Experimental Choices:

-

Catalyst and Ligand (Pd(dppf)Cl₂): The choice of a palladium catalyst is central to the Suzuki-Miyaura reaction. Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst that is activated in situ. The dppf ligand is an electron-rich, bulky phosphine that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the subsequent reductive elimination to form the desired product.

-

Base (K₂CO₃): The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer. Potassium carbonate is a moderately strong inorganic base that is often effective and cost-efficient.

-

Solvent System (Dioxane/Water): The choice of solvent is crucial for ensuring the solubility of all reaction components. 1,4-Dioxane is a common solvent for cross-coupling reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. The addition of a small amount of water can accelerate the reaction by promoting the formation of the active boronate species.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability and amenability to robust synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction make it an attractive starting material for drug discovery programs. A thorough understanding of the underlying reaction mechanisms and careful selection of reaction components are key to successfully incorporating this important scaffold into complex molecular architectures. This guide provides a foundational understanding to aid researchers in their synthetic endeavors.

References

-

Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Gagic, Z., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. [Link]

-

Kumar, A., et al. (2018). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

-

Jadhav, S., et al. (2023). Indazole: A medicinally important heterocyclic moiety. ResearchGate. [Link]

-

Pooni, N., & Chawla, A. (2022). Indazole From Natural Resources And Biological Activity: A Review. Journal of Pharmaceutical Negative Results. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on (1-Methyl-1H-indazol-7-yl)boronic acid: From Synthesis to Structural Elucidation and Application

Abstract

(1-Methyl-1H-indazol-7-yl)boronic acid represents a significant building block in contemporary medicinal chemistry. Its unique electronic and structural features, characteristic of the indazole scaffold combined with the versatile reactivity of the boronic acid moiety, position it as a valuable precursor for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role in drug discovery. While a definitive X-ray crystal structure is not publicly available at the time of this writing, we present a robust, field-proven methodology for its determination, from crystal growth to structure refinement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development endeavors.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to participate in a wide range of intermolecular interactions, including hydrogen bonding and π-stacking, makes it an attractive framework for designing molecules that can effectively interact with biological targets. When functionalized with a boronic acid group, the resulting molecule gains the ability to participate in a host of powerful chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.

Boronic acids themselves have garnered significant attention in drug development, with several boronic acid-containing drugs approved for clinical use.[2][3] These include Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[2][3] The boron atom's ability to form reversible covalent bonds with active site serine or threonine residues in enzymes is a key aspect of their mechanism of action.[2]

This compound, with its methylated indazole core, offers a strategic advantage by blocking the N-H group, which can sometimes lead to undesirable metabolic liabilities or off-target interactions. The placement of the boronic acid at the 7-position provides a distinct vector for chemical diversification, allowing for the exploration of chemical space in a manner that is complementary to other positional isomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug discovery. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1001907-59-0 | [4] |

| Molecular Formula | C₈H₉BN₂O₂ | [4] |

| Molecular Weight | 175.98 g/mol | [4] |

| Purity | Typically ≥95% - 98% | [5] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |

Synthesis and Chemical Reactivity

While specific synthetic routes to this compound are proprietary to chemical suppliers, the synthesis of aryl boronic acids is a well-established field of organic chemistry.[2] A common approach involves the lithiation of an appropriately substituted aryl halide, followed by quenching with a trialkyl borate ester and subsequent hydrolysis. For the synthesis of the title compound, a plausible route would start from a 7-halo-1-methyl-1H-indazole.

The primary utility of this compound in drug discovery lies in its application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, allows for the facile formation of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Hypothetical Methodology for X-ray Crystal Structure Determination

As of the date of this publication, the X-ray crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or otherwise made publicly available. The following section provides a detailed, expert-driven protocol for obtaining and solving the crystal structure of this compound, which would provide invaluable insights into its solid-state conformation and intermolecular interactions.

Crystal Growth: The Foundation of Structural Analysis

The growth of high-quality, single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount and is guided by the solubility and polarity of the compound.

Experimental Protocol: Crystal Growth by Vapor Diffusion

-

Solubility Screening: Begin by screening the solubility of this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene).

-

Hanging Drop Vapor Diffusion:

-

Prepare a concentrated solution of the compound in a suitable solvent (the "well solution").

-

Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip.

-

Invert the coverslip over a reservoir containing a less-soluble "precipitant" solvent. The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting the formation of well-ordered crystals.

-

-

Sitting Drop Vapor Diffusion:

-

This method is similar to the hanging drop technique, but the drop is placed on a post within the well, which can be more stable.

-

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent.

-

Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

-

The ideal crystals for X-ray diffraction will be single, well-formed, and have dimensions of at least 50-100 µm in all directions.

Caption: Workflow for Crystal Growth of this compound.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed for structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation if data is collected at low temperatures (e.g., 100 K).

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector. Modern diffractometers are equipped with powerful X-ray sources (e.g., Mo or Cu Kα radiation) and sensitive detectors (e.g., CCD or CMOS).

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.

Structure Solution and Refinement

The final step is to use the processed diffraction data to solve and refine the crystal structure.

Workflow: Structure Solution and Refinement

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This involves adjusting the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.

Caption: Workflow for X-ray Crystal Structure Determination.

Potential Significance of the Crystal Structure

The determination of the X-ray crystal structure of this compound would provide critical insights for drug design and development:

-

Conformational Analysis: It would reveal the preferred conformation of the molecule in the solid state, including the torsion angles between the indazole ring and the boronic acid group.

-

Intermolecular Interactions: The crystal packing would show the network of hydrogen bonds and other non-covalent interactions, which are crucial for understanding the compound's physical properties and for designing molecules with improved solid-state characteristics.

-

Structure-Based Drug Design: The precise atomic coordinates could be used as a starting point for computational modeling and structure-based drug design, allowing for the rational design of more potent and selective inhibitors.

Conclusion

This compound is a highly valuable building block for the synthesis of novel therapeutic agents. While its X-ray crystal structure is not yet in the public domain, the methodologies for its determination are well-established. The insights gained from such a structure would be invaluable for the rational design of next-generation therapeutics. This guide provides the foundational knowledge and experimental framework to empower researchers to fully exploit the potential of this versatile compound.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]

-

1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. Available at: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]

-

(PDF) X-ray Molecular Structure of ({[(1E)-3-(1 H -Imidazol-1-yl)-1- phenylpropylidene]amino} oxy)(3,4,5-trimethoxyphenyl)- methanone: A Potential Anti- Candida Agent - ResearchGate. Available at: [Link]

-

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid - PubChem. Available at: [Link]

Sources

A Technical Guide to the Reactivity of (1-Methyl-1H-indazol-7-yl)boronic acid in Synthetic Chemistry

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] (1-Methyl-1H-indazol-7-yl)boronic acid is a key building block that enables the introduction of this valuable moiety into complex molecules, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the structural features and reactivity profile of this reagent. We will explore its primary application in Suzuki-Miyaura coupling, delve into the mechanistic underpinnings of common and often problematic side reactions—most notably protodeboronation—and present field-proven strategies and protocols to maximize reaction efficiency and yield. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent while navigating its potential reactivity challenges.

The Indazole Moiety: Structural and Electronic Context